molecular formula C20H26ClN3O B13733367 2,3-Dihydro-1-(2-(diethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride CAS No. 3519-95-7

2,3-Dihydro-1-(2-(diethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride

Cat. No.: B13733367
CAS No.: 3519-95-7
M. Wt: 359.9 g/mol
InChI Key: JQHJFXLIENNGOT-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-(2-(diethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride is a quinazolinone derivative characterized by a bicyclic core structure with a phenyl group at position 2 and a diethylaminoethyl substituent at position 1. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmacological applications.

Properties

CAS No.

3519-95-7

Molecular Formula

C20H26ClN3O

Molecular Weight

359.9 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-2-phenyl-2,3-dihydroquinazolin-4-one;hydrochloride

InChI

InChI=1S/C20H25N3O.ClH/c1-3-22(4-2)14-15-23-18-13-9-8-12-17(18)20(24)21-19(23)16-10-6-5-7-11-16;/h5-13,19H,3-4,14-15H2,1-2H3,(H,21,24);1H

InChI Key

JQHJFXLIENNGOT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Overview of Quinazolinone Synthesis

Quinazolinone derivatives are commonly synthesized via condensation reactions involving anthranilic acid derivatives or isatoic anhydride with appropriate amines and aldehydes. The preparation of 2,3-dihydro-4(1H)-quinazolinones often involves cyclocondensation steps followed by reduction or hydrogenation to obtain the dihydro form.

Preparation Methods of 2,3-Dihydro-1-(2-(diethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone Hydrochloride

Starting Materials and Key Reagents

General Synthetic Route

Step 1: Formation of Aminobenzamide Intermediate
  • Reaction of isatoic anhydride with N,N-diethylethylenediamine or related amines under basic conditions (e.g., triethylamine) to form the aminobenzamide intermediate.
  • This step can be conducted in solvents such as toluene or ethyl acetate at room temperature or under reflux.
Step 2: Cyclocondensation to Form Quinazolinone Core
  • The aminobenzamide intermediate is subjected to cyclocondensation with benzaldehyde in the presence of an acid catalyst (p-TsOH).
  • The reaction is typically performed in benzene or dichloromethane with azeotropic removal of water to drive the cyclization.
  • This yields the 2-substituted quinazolinone scaffold.
Step 3: Reduction to 2,3-Dihydroquinazolinone
  • The quinazolinone is reduced to the 2,3-dihydro form using hydrogenation with PtO2 catalyst under hydrogen atmosphere or chemical reduction with sodium borohydride in DMF.
  • The reduction conditions are mild and preserve the integrity of the side chains.
Step 4: Formation of Hydrochloride Salt
  • The free base is converted into the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
  • This step enhances the compound’s stability and solubility for biological applications.

Representative Experimental Procedure (Adapted from Literature)

Step Reagents & Conditions Description
1 Isatoic anhydride + N,N-diethylethylenediamine, Et3N, toluene, reflux Formation of aminobenzamide intermediate
2 Aminobenzamide + benzaldehyde, p-TsOH, benzene, reflux with Dean-Stark trap Cyclocondensation to quinazolinone
3 Quinazolinone + H2, PtO2, MeOH, room temperature Hydrogenation to 2,3-dihydroquinazolinone
4 2,3-Dihydroquinazolinone + HCl in ethanol Formation of hydrochloride salt

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions Notes
Starting Material Isatoic anhydride or anthranilic acid derivatives Purity affects yield
Amine N,N-Diethylethylenediamine Provides diethylaminoethyl side chain
Aldehyde Benzaldehyde Provides 2-phenyl substituent
Catalyst p-Toluenesulfonic acid Acid catalyst for cyclization
Solvent Toluene, benzene, CH2Cl2, DMF Choice affects reaction rate and yield
Reduction H2/PtO2 or NaBH4/DMF Hydrogenation preferred for stereoselectivity
Salt Formation HCl in ethanol Converts base to hydrochloride salt

Chemical Reactions Analysis

Ph₃P–I₂-Mediated Amidine Formation

Another method uses triphenylphosphine (Ph₃P) and iodine (I₂) to mediate amidine formation :

  • Condensation of N-substituted amides (or their acid chlorides) with methyl anthranilate.

  • Cyclization to form 2,3-disubstituted-3H-quinazolin-4-ones.

  • Isolation under mild conditions (e.g., room temperature).

Key advantages :

  • One-pot synthesis with convergent steps.

  • Access to diverse 2,3-disubstituted derivatives .

Catalyst Loading and Reaction Time

In the reverse ZnO micelle method, increasing catalyst concentration from 3% to 10% improves yield from 71% to 99% while reducing reaction time .

Catalyst (mol%)Yield (%)Reaction Time
3711 h
5850.5 h
109915 min

Solvent and Temperature Effects

  • Aqueous media (reverse ZnO method) enable efficient heat transfer and stability .

  • DMSO (as in oxidative cyclization methods) facilitates rapid reactions at elevated temperatures .

Structural Analog Comparison

The compound’s reactivity is influenced by substituents. A comparison with structurally similar quinazolinones reveals:

CompoundUnique FeatureReactivity Impact
2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-oneLacks diethylaminoethyl chainReduced basicity, altered binding affinity
2,3-dihydro-3-(m-chlorophenyl)-1-(dimethylaminoacetyl)quinazolinoneDimethylaminoacetyl substituentIncreased lipophilicity, potential for different metabolic pathways

Amide-Forming Steps

In the Ph₃P–I₂ method, amidine intermediates form via:

  • Phosphine-mediated activation of amine and aldehyde groups.

  • Cyclization to the quinazolinone scaffold .

Oxidative Cyclization

In DMSO-based methods, anthranilamide undergoes:

  • Electrophilic aromatic substitution with aldehydes.

  • Oxidative closure to form the quinazolinone ring .

Scientific Research Applications

1-(2-Diethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Diethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison:

Pharmacologically Active Quinazolinones

(a) Altanserin (3-[2-[4-(4-Fluorobenzoyl)-1-piperidinyl]ethyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone hydrochloride)
  • Structure : Features a thioxo group at position 2 and a fluorobenzoyl-piperidinyl substituent.
  • Activity : Potent 5-HT2A receptor antagonist with functional selectivity, used to study receptor internalization and schizophrenia treatment .
(b) Ketanserin (3-[2-[4-(4-Fluorobenzoyl)-1-piperidinyl]ethyl]-2,4[1H,3H]-quinazolinedione tartrate)
  • Structure : Quinazolinedione core with a tartrate counterion.
  • Activity : 5-HT2A antagonist with additional α1-adrenergic blocking activity, used in hypertension research.
  • Key Difference : The dione moiety and tartrate salt reduce lipophilicity compared to the hydrochloride salt of the target compound, affecting blood-brain barrier penetration .

Agrochemical Quinazolinones

(a) Quinconazole (3-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone)
  • Structure : Dichlorophenyl and triazolyl substituents.
  • Activity : Agricultural fungicide targeting fungal ergosterol synthesis.
  • Key Difference: Bulky dichlorophenyl and triazole groups confer antifungal properties, unlike the target compound’s CNS-targeting diethylaminoethyl group .
(b) Fluquinconazole (3-(2,4-Dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone)
  • Structure : Fluorine addition at position 6 enhances stability.
  • Activity : Broad-spectrum fungicide with prolonged systemic action.
  • Key Difference : Fluorination increases environmental persistence, a trait undesirable in pharmaceuticals .

Structural and Functional Analysis

Table 1: Comparative Properties of Quinazolinone Derivatives

Compound Name Core Structure Key Substituents Biological Activity Application
Target Compound Quinazolinone 2-Phenyl, 1-(diethylaminoethyl) 5-HT2A antagonism (inferred) Neurological research
Altanserin Quinazolinone 2-Thioxo, 1-(piperidinyl-fluorobenzoyl) 5-HT2A antagonism Schizophrenia studies
Ketanserin Quinazolinedione 4-(Piperidinyl-fluorobenzoyl) 5-HT2A/α1-adrenergic block Hypertension research
Quinconazole Quinazolinone 2,4-Dichlorophenyl, 1,2,4-triazolyl Fungal ergosterol inhibition Agricultural fungicide

Impact of Substituents on Activity

  • Piperidinyl-Fluorobenzoyl Group : Increases receptor binding affinity but may limit blood-brain barrier crossing due to higher molecular weight .
  • Triazolyl-Dichlorophenyl Groups : Confer agrochemical activity through steric hindrance and hydrophobic interactions with fungal enzymes .

Research Findings and Implications

  • Pharmacological Selectivity: The target compound’s diethylaminoethyl group may offer a balance between solubility and receptor selectivity compared to altanserin’s bulkier substituents .
  • Synthetic Flexibility: Modifications at position 1 (e.g., replacing diethylaminoethyl with piperidinyl groups) can shift applications from neurological to cardiovascular research .
  • Agrochemical vs. Pharmaceutical Design : Substituent polarity and steric effects dictate target specificity, as seen in the contrast between quinconazole (fungicide) and the target compound (CNS agent) .

Biological Activity

2,3-Dihydro-1-(2-(diethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride, a synthetic compound belonging to the quinazolinone family, has garnered attention for its diverse biological activities. With a molecular formula of C20H26ClN3O and a molecular weight of 359.90 g/mol, this compound exhibits potential in various pharmaceutical applications due to its unique structural characteristics and functional groups.

Chemical Structure and Properties

The compound features a diethylaminoethyl substituent and a phenyl group, which contribute to its biological reactivity. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various applications in drug formulation.

PropertyValue
Molecular FormulaC20H26ClN3O
Molecular Weight359.90 g/mol
SolubilityHigh (in aqueous solution)

Biological Activities

Research indicates that quinazolinone derivatives, including this compound, exhibit a range of biological activities:

  • Antitumor Activity : The compound has shown promise as an anticancer agent, particularly targeting the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival.
  • Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities. Its effectiveness against various strains of bacteria and fungi suggests potential use in treating infections.

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the inhibitory effects of the compound on EGFR-positive cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer therapeutic.
  • Antimicrobial Activity :
    • In vitro tests assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 0.025 mg/mL for certain strains, indicating strong antibacterial properties.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • EGFR Inhibition : The compound binds to the ATP-binding site of EGFR, preventing downstream signaling pathways that lead to tumor growth.
  • Cell Membrane Disruption : Its amphiphilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
GefitinibQuinazoline backbone with anilino substituentEGFR inhibitorFirst-line treatment for non-small cell lung cancer
BIBW2992Irreversible EGFR/HER2 inhibitorAntitumor activityHighly selective for EGFR/HER2
4(3H)-quinazolinonesBasic quinazoline structureInhibitory effects on various enzymesVersatile scaffold for drug design

Q & A

Q. Key Metrics :

  • Atom Economy : >85% for most dihydroquinazolinones.
  • E-Factor : <0.5 (minimal waste generation).

Advanced Question: How can computational tools resolve contradictions in reaction mechanisms for dihydroquinazolinone formation?

Methodological Answer:
Conflicting experimental data (e.g., variable yields under similar conditions) can be addressed via:

  • Density Functional Theory (DFT) : Model transition states to identify rate-limiting steps (e.g., imine formation vs. cyclization) .
  • Reaction Path Search Algorithms : Quantum chemical calculations (e.g., GRRM) predict intermediates and optimize pathways, reducing trial-and-error experimentation .
  • Machine Learning : Train models on reaction databases to predict optimal catalysts (e.g., cyanuric chloride vs. Fe₃O₄@GO) .

Case Study : DFT revealed that electron-withdrawing substituents on aldehydes accelerate cyclization by stabilizing zwitterionic intermediates .

Basic Question: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions in hydrochloride salts) .
  • NMR Spectroscopy :
    • ¹H NMR : Look for doublets at δ 7.2–8.1 ppm (aromatic protons) and triplets for diethylaminoethyl groups (δ 2.6–3.4 ppm).
    • ¹³C NMR : Peaks at ~170 ppm confirm the quinazolinone carbonyl .
  • Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ (e.g., m/z 368.1864 for C₂₀H₂₆ClN₃O) .

Advanced Question: How to design experiments to assess the pharmacological activity of this quinazolinone derivative?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays .
    • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ < 10 μM suggests therapeutic potential) .
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens) at C-2 or C-4 to enhance binding affinity .
  • Molecular Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., π-π stacking with tyrosine kinases) .

Basic Question: What safety protocols are critical when handling this hydrochloride salt?

Methodological Answer:

  • GHS Compliance :
    • Hazard Codes : H315 (skin irritation), H319 (eye damage) .
    • First Aid : Flush eyes with water for 15 minutes; use pH-neutral soap for skin contact .
  • Lab Practices :
    • Work under fume hoods with nitrile gloves.
    • Store in airtight containers (<25°C) to prevent hygroscopic degradation .

Advanced Question: How to optimize reaction scalability while maintaining enantiomeric purity?

Methodological Answer:

  • Continuous Flow Reactors : Improve mixing efficiency and reduce side reactions (e.g., epimerization) .
  • Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids for asymmetric synthesis (ee >90%) .
  • In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor enantioselectivity in real-time .

Data Contradiction Example : Batch reactions showed racemization at >100°C, but flow systems at 70°C retained ee >95% .

Basic Question: What solvents and conditions are incompatible with this compound?

Methodological Answer:

  • Avoid :
    • Strong acids (HCl >1M): Protonate the diethylamino group, causing precipitate formation.
    • Polar aprotic solvents (DMF, DMSO): Induce decomposition via nucleophilic attack on the quinazolinone core .
  • Stable Solvents : Methanol, ethanol, and dichloromethane (UV-Vis stability >24 hours) .

Advanced Question: How to apply cheminformatics to identify novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Virtual Screening : Use ZINC15 or ChEMBL databases to mine analogs with modified substituents .
  • QSAR Modeling : Train on IC₅₀ data to predict logP, solubility, and toxicity (e.g., ADMET predictions) .
  • Synthetic Feasibility : Employ Synthia or Reaxys to prioritize derivatives with ≤3 synthetic steps .

Basic Question: How to troubleshoot low yields in dihydroquinazolinone synthesis?

Methodological Answer:

  • Common Fixes :
    • Dry solvents (molecular sieves) to prevent hydrolysis of intermediates.
    • Use excess amine (1.2 eq) to drive cyclization .
  • Catalyst Screening : Compare Fe₃O₄@GO (95% yield) vs. cyanuric chloride (82% yield) under identical conditions .

Advanced Question: What crystallographic techniques elucidate polymorphism in this compound?

Methodological Answer:

  • Powder XRD : Identify polymorphs (Form I vs. Form II) via distinct 2θ peaks (e.g., 12.4° vs. 14.2°) .
  • DSC/TGA : Detect thermal transitions (melting points: Form I at 225°C, Form II at 218°C) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O vs. Cl···H contacts) .

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